molecular formula C9H12Cl2N2O2 B2778443 5-Amino-2,3-dihydro-1H-indole-2-carboxylic acid;dihydrochloride CAS No. 2241138-76-9

5-Amino-2,3-dihydro-1H-indole-2-carboxylic acid;dihydrochloride

Cat. No.: B2778443
CAS No.: 2241138-76-9
M. Wt: 251.11
InChI Key: CLCNRHCCSKRWOV-UHFFFAOYSA-N
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Description

5-Amino-2,3-dihydro-1H-indole-2-carboxylic acid;dihydrochloride is a compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in nature and have diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the acylation of indole with an alkyl ketone, followed by reduction and carboxylation reactions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2,3-dihydro-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas in the presence of palladium for reduction, and various electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced indole derivatives.

Scientific Research Applications

5-Amino-2,3-dihydro-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 5-Carboxy-2,3-dihydro-1H-indole
  • 5-Fluoro-2,3-dihydro-1H-indole
  • 5-Methyl-2,3-dihydro-1H-indole

Uniqueness

What sets 5-Amino-2,3-dihydro-1H-indole-2-carboxylic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

5-amino-2,3-dihydro-1H-indole-2-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.2ClH/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13;;/h1-3,8,11H,4,10H2,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLCNRHCCSKRWOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=C1C=C(C=C2)N)C(=O)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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